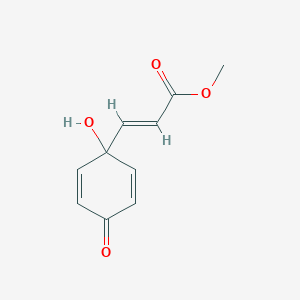![molecular formula C36H36N3O15PS B14075736 2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester CAS No. 1072454-85-3](/img/structure/B14075736.png)
2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester is a complex organic compound with the molecular formula C36H36N3O15PS and a molecular weight of 813.72 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as phosphinothioylidynetris, phenyleneiminocarbonyloxy, and ethanediyl ester . It is primarily used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps :
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as phosphinothioylidynetris and phenyleneiminocarbonyloxy derivatives.
Esterification: The intermediate compounds undergo esterification reactions with 2-propenoic acid under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness .
Análisis De Reacciones Químicas
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester has a wide range of scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry due to its reactive functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester can be compared with similar compounds such as :
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: This compound has a similar ester structure but differs in the presence of methyl and ethylene groups.
2-Propenoic acid, 1,1’-[thiobis(4,1-phenylenethio-2,1-ethanediyl)] ester: This compound shares the propenoic acid and phenylene groups but has different substituents.
The uniqueness of 2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1072454-85-3 |
|---|---|
Fórmula molecular |
C36H36N3O15PS |
Peso molecular |
813.7 g/mol |
Nombre IUPAC |
2-[[4-bis[4-(2-prop-2-enoyloxyethoxycarbonylamino)phenoxy]phosphinothioyloxyphenyl]carbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C36H36N3O15PS/c1-4-31(40)46-19-22-49-34(43)37-25-7-13-28(14-8-25)52-55(56,53-29-15-9-26(10-16-29)38-35(44)50-23-20-47-32(41)5-2)54-30-17-11-27(12-18-30)39-36(45)51-24-21-48-33(42)6-3/h4-18H,1-3,19-24H2,(H,37,43)(H,38,44)(H,39,45) |
Clave InChI |
KVTQWUZRSTYVOR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(=O)NC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)NC(=O)OCCOC(=O)C=C)OC3=CC=C(C=C3)NC(=O)OCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
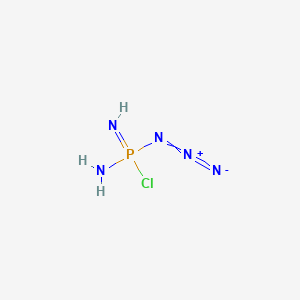
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
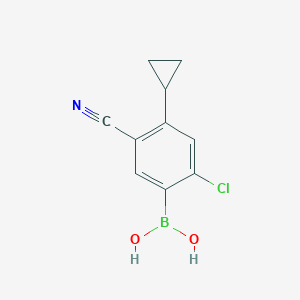
![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
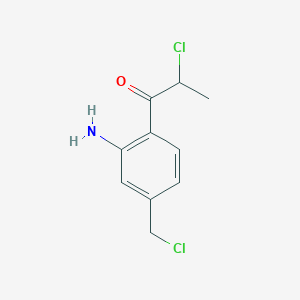
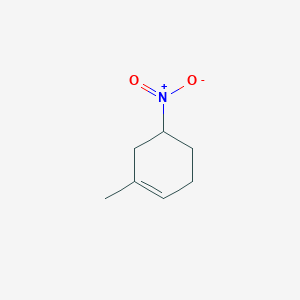
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)

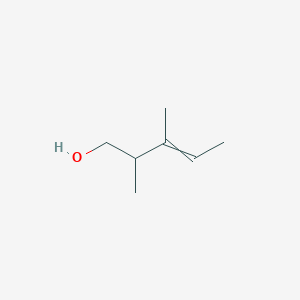

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
